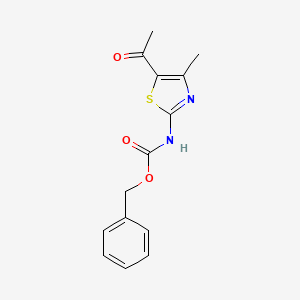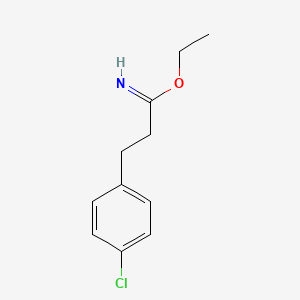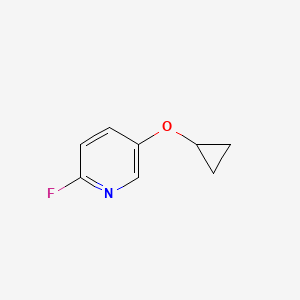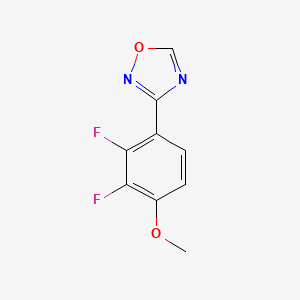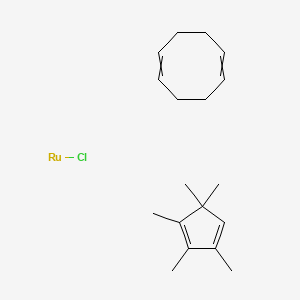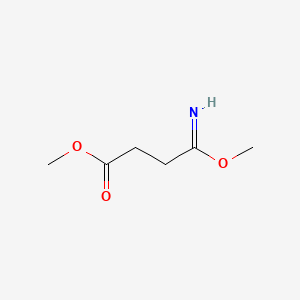![molecular formula C11H7F3N4O B12441216 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)
5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile is a chemical compound known for its unique structure and properties This compound features a pyrazole ring substituted with an amino group, a trifluoromethoxyphenyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl cyanoacetate in the presence of a base to yield the desired pyrazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using a one-pot, multicomponent protocol. This method employs alumina-silica-supported manganese dioxide as a recyclable catalyst in water, along with sodium dodecyl benzene sulphonate at room temperature . This eco-friendly approach enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of substrates.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound is structurally similar and is used as an intermediate in the synthesis of insecticides.
5-amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Another similar compound with applications in medicinal chemistry.
Uniqueness
What sets 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile apart is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and improved pharmacokinetic profiles .
Propiedades
Fórmula molecular |
C11H7F3N4O |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H7F3N4O/c12-11(13,14)19-9-3-1-8(2-4-9)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2 |
Clave InChI |
RWYBGGGNRQGPBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


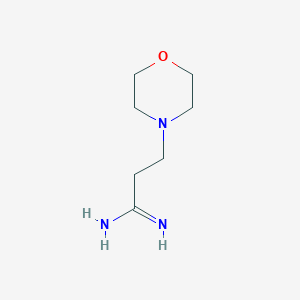
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
